5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2O4S/c1-20-12-4-3-11(9-13(12)21-2)10-14-15(19)17-16(23-14)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
RJMUQCUOEKPBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method facilitates thiazole ring formation via cyclocondensation of α-haloketones with thioamides. For this compound, 2-morpholino-1,3-thiazol-4(5H)-one is synthesized as the intermediate.
Procedure :
-
Thioamide Formation : Morpholine reacts with thiourea in ethanol under reflux to generate N-morpholinothiourea.
-
Cyclization : N-Morpholinothiourea is treated with ethyl chloroacetoacetate in the presence of sodium acetate. The α-haloketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration to yield 2-morpholino-1,3-thiazol-4(5H)-one.
Optimization :
-
Solvent : Ethanol or dichloromethane (DCM) ensures solubility and facilitates cyclization.
-
Catalyst : Anhydrous sodium acetate neutralizes HCl byproducts, driving the reaction forward.
| Parameter | Condition |
|---|---|
| Temperature | 110–120°C (reflux) |
| Solvent | Toluene |
| Catalyst | Piperidine (10 mol%) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Stereochemical Control : The Z-configuration is favored due to steric hindrance between the thiazole’s sulfur and the benzylidene’s methoxy groups, as confirmed by X-ray crystallography.
Alternative Synthetic Routes
Bromination-Alkylation Sequence
Adapted from benzoxazole syntheses, this method introduces the morpholine group post-cyclization:
-
Bromination : 5-Methyl-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is treated with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under UV light to yield 5-(bromomethyl)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one.
-
Morpholine Substitution : The brominated intermediate reacts with morpholine in acetone with triethylamine, followed by HCl gas treatment to isolate the hydrochloride salt.
Limitations : Lower yields (50–60%) due to competing side reactions during bromination.
Analytical Characterization
Critical data validating the synthesis include:
1H NMR (300 MHz, CDCl3) :
-
δ 7.45 (d, 1H, H-2'), J = 2.0 Hz (benzylidene proton)
-
δ 6.90–7.20 (m, 3H, aromatic protons)
-
δ 4.10–3.70 (m, 8H, morpholine OCH2 and NCH2)
IR (KBr) :
LC-MS (ESI) :
Industrial-Scale Considerations
For bulk synthesis, the Knoevenagel route is preferred due to:
-
Scalability : Toluene and piperidine are cost-effective and readily available.
-
Purification Simplicity : Recrystallization from ethanol achieves >95% purity.
-
Regioselectivity : No positional isomers detected under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
*Molecular weight inferred from structurally similar BR99974 .
Key Observations:
Substituent Impact on Bioactivity :
- The 3,4-dimethoxyphenyl group in the target compound is linked to enhanced antioxidant capacity, as seen in curcumin analogs . Replacing this with a 4-methoxyphenyl (BR99974) may reduce steric hindrance but diminish radical scavenging efficacy.
- Morpholine at position 2 improves solubility compared to ethylsulfanyl or thiadiazole substituents, which are bulkier and may limit membrane permeability .
Core Structure Differences: Thiazol-4-one vs. Cyclopentanone/cyclohexanone cores (curcumin analogs) show distinct pharmacological profiles, such as ACE inhibition, due to extended π-systems .
Biological Activity
5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a synthetic compound that belongs to the thiazole class of organic molecules. Its unique structure, which integrates a thiazole ring with a morpholine moiety and a dimethoxyphenyl group, positions it as a compound of interest in medicinal chemistry. This article reviews its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
| Property | Details |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| InChI Key | RJMUQCUOEKPBKD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may function by inhibiting enzyme activities or modulating receptor interactions:
- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, preventing substrate binding and catalytic activity.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one exhibit significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound's thiazole ring is known for its anticancer properties. Studies have shown:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have shown IC50 values ranging from 1.61 to 10 μM in different cancer models .
Case Studies and Research Findings
- Thiazole Derivatives in Cancer Research : A comprehensive study highlighted that thiazole compounds with specific substitutions could enhance cytotoxicity against cancer cells. The presence of electron-donating groups on the phenyl ring was crucial for activity .
- Antimicrobial Evaluation : In a focused study on pyrazole derivatives related to thiazoles, significant antimicrobial activity was observed with inhibition zones indicating effective action against bacterial strains .
Q & A
Q. Table 1: Synthesis Conditions from Literature
Basic: What spectroscopic and crystallographic methods are employed to characterize this compound, and how are potential ambiguities resolved?
Methodological Answer:
-
Spectroscopy :
-
Crystallography :
Q. Table 2: Representative Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space Group | |
| (Å) | 7.131, 8.154, 16.671 |
| (°) | 93.19, 96.43, 105.89 |
| factor | 0.068 |
Advanced: How can the synthetic protocol be optimized to enhance purity and scalability?
Methodological Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity while maintaining yield .
- Catalyst Systems : Use phase-transfer catalysts (e.g., TBAB) to accelerate morpholine incorporation .
- Continuous Flow Reactors : Improve scalability by minimizing side reactions (e.g., via precise temperature control in microreactors) .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the product. Recrystallization from DMF/ethanol enhances purity .
Key Challenge : Morpholine’s hygroscopic nature requires anhydrous conditions. Use molecular sieves or inert gas purging to prevent hydrolysis .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., nitro or halogen substituents) to assess electronic effects on bioactivity .
- In Vitro Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli. Correlate results with log values to evaluate lipophilicity’s role .
- Molecular Docking : Use AutoDock Vina to predict binding to enzyme targets (e.g., dihydrofolate reductase). The dimethoxyphenyl group shows π-π stacking with active-site residues .
Q. Table 3: Bioactivity of Structural Analogs
| Compound | Substituents | MIC (S. aureus) | Log | Reference |
|---|---|---|---|---|
| Parent | 3,4-Dimethoxy | 12.5 µg/mL | 2.8 | |
| Analog A | 3-Nitro | 6.25 µg/mL | 3.1 | |
| Analog B | 4-Chloro | 25 µg/mL | 3.5 |
Advanced: How are contradictions in reported biological activities resolved?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Purity Validation : HPLC (≥95% purity) and elemental analysis confirm compound integrity before testing .
- Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls to validate assay conditions .
Case Study : Discrepancies in IC values for anticancer activity may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7). Use standardized cell viability assays (MTT/resazurin) with triplicate replicates .
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock or Schrödinger Suite models ligand-target interactions. The morpholine oxygen forms hydrogen bonds with Asp189 in thrombin .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .
- QSAR Modeling : Hammett constants () of substituents correlate with inhibitory potency () .
Key Insight : The thiazol-4-one ring’s planarity enhances π-stacking with aromatic residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
